![molecular formula C18H16ClN3O3 B5726501 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide](/img/structure/B5726501.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide, commonly known as CM156, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
CM156 exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth. CM156 also induces cell cycle arrest and apoptosis in cancer cells. The exact mechanism of action of CM156 is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
CM156 has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models. CM156 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to have a protective effect on the liver and kidney in animal models.
Advantages and Limitations for Lab Experiments
CM156 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to be effective in various in vitro and in vivo models, making it a versatile compound for research. However, one of the limitations of CM156 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several directions for future research on CM156. One area of interest is its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. Additionally, more research is needed to investigate its pharmacokinetics and toxicity profile. Overall, CM156 is a promising compound with potential for various therapeutic applications, and further research is needed to fully realize its potential.
Synthesis Methods
CM156 can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents, and the final product is obtained through purification and isolation techniques. The synthesis method has been optimized to produce high yields of pure CM156.
Scientific Research Applications
CM156 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. CM156 has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-22(18(23)13-5-9-15(24-2)10-6-13)11-16-20-17(21-25-16)12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPREISXNSBMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-N-methylbenzamide |
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